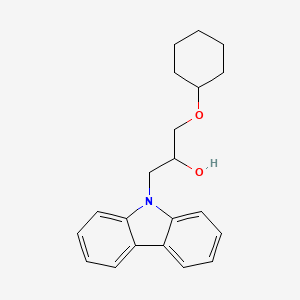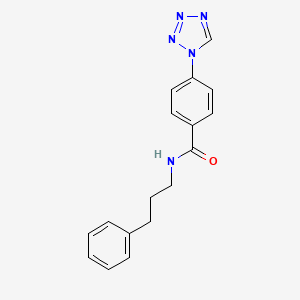![molecular formula C14H18LiNO4 B5119982 lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
lithium 3-[(4-butoxybenzoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-[(4-butoxybenzoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of lithium, which is known for its therapeutic effects in the treatment of bipolar disorder. The synthesis method of lithium 3-[(4-butoxybenzoyl)amino]propanoate involves the reaction of butoxybenzoic acid with lithium hydroxide, followed by the addition of N,N-dimethylpropane-1,3-diamine.
Mecanismo De Acción
The mechanism of action of lithium 3-[(4-butoxybenzoyl)amino]propanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation.
Biochemical and Physiological Effects:
Lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function. Additionally, lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lithium 3-[(4-butoxybenzoyl)amino]propanoate in lab experiments is its ability to modulate various signaling pathways in cells, making it a useful tool for studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of using lithium 3-[(4-butoxybenzoyl)amino]propanoate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving lithium 3-[(4-butoxybenzoyl)amino]propanoate. One area of interest is the development of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of lithium 3-[(4-butoxybenzoyl)amino]propanoate to improve yields and purity of the product.
Métodos De Síntesis
The synthesis of lithium 3-[(4-butoxybenzoyl)amino]propanoate involves the reaction of butoxybenzoic acid with lithium hydroxide to form the corresponding lithium salt. This salt is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product. The reaction is typically carried out under an inert atmosphere and requires careful control of reaction conditions to ensure high yields and purity of the product.
Aplicaciones Científicas De Investigación
Lithium 3-[(4-butoxybenzoyl)amino]propanoate has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
lithium;3-[(4-butoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Li/c1-2-3-10-19-12-6-4-11(5-7-12)14(18)15-9-8-13(16)17;/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDDOQLMIVFDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343058 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)
![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)


![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)